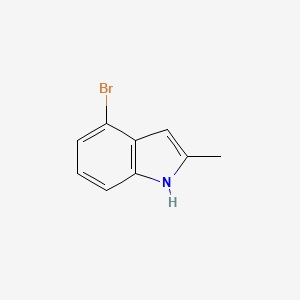

4-Bromo-2-methyl-1H-indole

描述

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The indole nucleus is a fundamental structural motif found in a multitude of natural and synthetic compounds, exhibiting a wide spectrum of biological activities. rsc.orgijpsr.com This has made indole and its derivatives a focal point of extensive research in organic and medicinal chemistry. rsc.org

Indole derivatives are integral components of numerous pharmaceutical agents. ijpsr.com Their structural versatility allows them to interact with a variety of biological targets, including enzymes and receptors, leading to a broad range of therapeutic effects. Marketed drugs containing the indole core are used to treat a wide array of conditions, underscoring the scaffold's importance in drug discovery and development. ijpsr.com The ability of the indole structure to mimic protein structures further enhances its utility in the design of new therapeutic molecules.

The indole framework is a common feature in a vast number of natural products, particularly in a large class of alkaloids known as indole alkaloids. researchgate.net These naturally occurring compounds are found in a diverse range of organisms, including plants, fungi, and marine life. iajps.com Many of these natural indole alkaloids exhibit potent biological activities, which has spurred significant interest in their isolation, characterization, and synthesis.

Overview of 4-Bromo-2-methyl-1H-indole within Indole Chemistry

This compound is a specific derivative of the indole family, characterized by a bromine atom at the 4-position and a methyl group at the 2-position of the indole ring. The presence and position of these substituents significantly influence the molecule's chemical properties and reactivity. The bromine atom, a halogen, can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecules. The methyl group at the 2-position can also influence the compound's electronic properties and steric interactions.

While specific, in-depth research focused solely on this compound is not as extensively documented in publicly available literature as some other indole derivatives, its importance lies in its role as a building block in organic synthesis. Researchers utilize such substituted indoles to create more elaborate structures with potential biological activities. The synthesis of functionalized indoles is a key area of research, with various methods being developed to introduce different substituents onto the indole core. rsc.org For instance, general strategies for the synthesis of 4-halo-1H-indoles have been developed, which could be applicable to the synthesis of this compound. rsc.org

The study of related compounds, such as Methyl this compound-6-carboxylate and this compound-7-carboxylic acid, provides insights into the potential reactivity and utility of the this compound scaffold. bldpharm.comsigmaaldrich.coma2bchem.com These more complex derivatives are often investigated for their specific biological activities, and their synthesis often proceeds through simpler intermediates like this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPXKYWAYTGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618343 | |

| Record name | 4-Bromo-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-18-0 | |

| Record name | 4-Bromo-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Methyl 1h Indole

Established Synthetic Routes to Indole (B1671886) Core Structures

The indole nucleus is a prevalent scaffold in a vast array of natural products and pharmacologically active molecules. rsc.org Consequently, numerous synthetic methods have been developed for its construction. These reactions often involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring, starting from substituted anilines or other benzene derivatives. The choice of method depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Fischer Indole Synthesis and its Variants

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. bhu.ac.insharif.edu The reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone, under acidic conditions. bhu.ac.insharif.edu A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. bhu.ac.insharif.edu

The mechanism is believed to proceed through an initial tautomerization of the hydrazone to an enamine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. This rearrangement forms a new carbon-carbon bond and generates a di-imine intermediate. Subsequent aromatization, involving the loss of an amine and a proton, yields the indole ring system. A significant consideration is that the use of unsymmetrical ketones can lead to the formation of two isomeric indole products. sharif.edu

Table 1: Overview of Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Starting Materials | Arylhydrazines, Aldehydes or Ketones |

| Key Reagents | Protic acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BCl₃) |

| Key Transformation | Acid-catalyzed cyclization of an arylhydrazone |

| Core Mechanism | wikipedia.orgwikipedia.org-Sigmatropic rearrangement |

| Advantages | Widely applicable, readily available starting materials |

| Limitations | Potential for isomeric mixtures with unsymmetrical ketones |

Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis provides a versatile and popular alternative to the Fischer method, particularly within the pharmaceutical industry. wikipedia.org This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often an amine like pyrrolidine, to form a β-enamino-nitrostyrene intermediate. wikipedia.org The second step is a reductive cyclization of this intermediate to afford the indole product. wikipedia.org

A range of reducing agents can be used for the cyclization, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or sodium dithionite. wikipedia.orgclockss.org This method offers the advantage of proceeding under relatively mild conditions and provides regiospecific control, allowing for the synthesis of indoles with substituents at positions 4, 5, 6, or 7 without the formation of isomers that can complicate other methods. clockss.org It is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions. clockss.org The synthesis of various bromoindoles has been successfully achieved using this process. researchgate.net

Reissert Indole Synthesis

The Reissert indole synthesis is another classical method that begins with an o-nitrotoluene derivative. bhu.ac.inwikipedia.org The first step is a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate (B1200264) to yield an ethyl o-nitrophenylpyruvate. wikipedia.org This condensation is typically promoted by a base such as potassium or sodium ethoxide. wikipedia.org The subsequent step involves a reductive cyclization of the pyruvate (B1213749) derivative, commonly achieved using zinc in acetic acid. wikipedia.org This process initially forms an indole-2-carboxylic acid, which can then be decarboxylated by heating to give the final indole product. wikipedia.org Modern variations of this reaction exist, including intramolecular versions. wikipedia.org

Madelung Synthesis and Modern Adaptations

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. wikipedia.org The classical conditions reported by Walter Madelung in 1912 involved heating an N-acyl-o-toluidine with a strong base like sodium ethoxide or sodium amide at temperatures between 200–400 °C. bhu.ac.inwikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

Due to the harsh reaction conditions, the traditional Madelung synthesis is generally limited to the preparation of simple, robust indoles such as 2-alkylindoles. bhu.ac.in However, modern adaptations have been developed that employ organolithium bases (e.g., n-butyllithium or LDA) at much lower temperatures, expanding the scope of the reaction to include substrates with more sensitive functional groups. wikipedia.orgresearchgate.net The Smith-modified Madelung synthesis, for instance, uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org

Bartoli Indole Synthesis and Dobbs Modification

The Bartoli indole synthesis is a powerful method for preparing substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org A key feature of this reaction is the requirement for a substituent at the ortho position to the nitro group; the reaction often fails without it, and yields generally increase with the steric bulk of the ortho group. wikipedia.org The reaction typically requires three equivalents of the vinyl Grignard reagent. The mechanism involves addition of the Grignard reagent to the nitro group, formation of a nitrosoarene intermediate, and a subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement facilitated by the bulky ortho substituent. wikipedia.org

This method has become a flexible route to 7-substituted indoles. wikipedia.orgwordpress.com A significant enhancement to the reaction's scope is the Dobbs modification, which utilizes an ortho-bromine as a directing group. This bromo-substituent can be subsequently removed via radical reduction, allowing for the synthesis of indoles that are unsubstituted at the 7-position. wikipedia.org

Targeted Synthesis of 4-Bromo-2-methyl-1H-indole

The synthesis of the specific compound this compound can be effectively achieved using the principles of the Fischer indole synthesis. This approach is noted in patent literature as a viable method for producing indole derivatives, including the target compound. google.com

The reaction proceeds by the condensation of (4-bromophenyl)hydrazine with acetone . This initial step forms the corresponding (4-bromophenyl)hydrazone. The subsequent and key step is the acid-catalyzed cyclization of this hydrazone intermediate. The reaction is typically heated in the presence of an acid catalyst, which induces the intramolecular cyclization and subsequent aromatization to yield this compound.

Table 2: Fischer Indole Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | (4-bromophenyl)hydrazine, Acetone | Condensation | Acetone (4-bromophenyl)hydrazone |

| 2 | Acetone (4-bromophenyl)hydrazone | Acid catalyst (e.g., ZnCl₂, H₂SO₄), Heat | this compound |

While the Fischer indole synthesis is a primary route, other methods could potentially be adapted. For example, the Batcho-Leimgruber synthesis, known for producing bromoindoles, could theoretically be applied by starting with 2-methyl-5-bromo-1-nitrotoluene, though the availability of this specific starting material may be a limiting factor. clockss.orgresearchgate.net Similarly, the Bartoli synthesis, which is effective for 7-substituted indoles, would require a specifically substituted nitroarene that may not be readily accessible for the synthesis of the 4-bromo isomer. wikipedia.org Therefore, the Fischer indole synthesis remains a direct and practical approach for obtaining this compound.

Precursor-Based Strategies for Brominated Indoles

The synthesis of brominated indoles, including this compound, often relies on well-established strategies that begin with appropriately substituted aromatic precursors. These methods build the indole core through cyclization reactions where the final substitution pattern is determined by the starting material.

Utilizing 2-Methylnitrobenzenes

A prominent method for synthesizing indoles from 2-methylnitrobenzene derivatives is the Leimgruber-Batcho indole synthesis. researchgate.netorgsyn.org This two-step process is highly effective for producing various substituted indoles. The synthesis begins with the condensation of a substituted 2-methylnitrobenzene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine, to form a β-nitroenamine intermediate. orgsyn.org This intermediate is then subjected to reductive cyclization to yield the final indole product. orgsyn.org

For the synthesis of this compound, the logical starting material would be 3-bromo-2-methyl-1-nitrobenzene. The subsequent reduction of the enamine, often achieved using reagents like Raney nickel with hydrazine or palladium on carbon (Pd/C) with hydrogen gas, closes the ring to form the desired 4-bromo-indole derivative. researchgate.netorgsyn.org The Leimgruber-Batcho method is advantageous due to its high yields and the relative accessibility of the nitrotoluene precursors. researchgate.net

Table 1: Leimgruber-Batcho Synthesis Overview

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of Enamine | Substituted 2-methylnitrobenzene, DMFDMA, Pyrrolidine | β-(Substituted-2-nitrophenyl)enamine |

| 2 | Reductive Cyclization | Raney Nickel, Hydrazine or H₂, Pd/C | Substituted 1H-indole |

Transformations from Substituted Anilines

Another foundational approach to indole synthesis involves transformations starting from substituted anilines. Methods like the Fischer, Bischler, and Gassman indole syntheses utilize aniline (B41778) derivatives to construct the indole nucleus. luc.edu A direct route to this compound starts with 4-bromo-2-methylaniline (B145978). google.com This process typically involves protecting the amine group, followed by a bromination reaction, and finally a hydrolysis step to yield the target aniline precursor, which can then be converted to the indole. google.com

The Fischer indole synthesis, for example, would involve the reaction of a hydrazine derived from 3-bromoaniline (B18343) with acetone. The resulting hydrazone would then be treated with an acid catalyst to induce cyclization and form this compound. Similarly, other syntheses can be adapted; for instance, the reaction of 4-bromo-2-methylaniline with an α-halo ketone followed by cyclization is a viable pathway. The choice of aniline precursor is critical, as its substitution pattern directly dictates the structure of the final indole product. iajps.com

Stereoselective and Regioselective Synthetic Approaches

Regioselectivity is a critical consideration in the synthesis of this compound, ensuring the bromine atom is positioned correctly at the C4 position. In precursor-based methods like the Leimgruber-Batcho and Fischer syntheses, regioselectivity is inherently controlled by the substitution pattern of the starting benzene ring. The positions of the functional groups on the precursor directly map onto the final indole structure, making these methods highly predictable and regioselective.

Modern approaches have also focused on the direct, regioselective functionalization of the indole core itself. While the C3 position is the most nucleophilic and typically the most reactive, transition-metal-catalyzed C-H activation strategies have been developed for the less reactive C4 position. rsc.orgacs.org These methods can be used for the regioselective introduction of various functional groups, including halogens, onto the indole scaffold. acs.org The development of such techniques provides a more atom-economical route to specifically substituted indoles compared to traditional multi-step syntheses that rely on pre-functionalized precursors. thieme-connect.com

Advanced Catalytic Methods in Synthesis

The field of organic synthesis has been significantly advanced by the development of catalytic methods, particularly those involving transition metals. These modern techniques offer efficient and selective pathways to complex molecules like this compound.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds, which are crucial steps in many indole syntheses. organic-chemistry.org Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, can be used to assemble complex precursors that are then cyclized to form the indole ring. organic-chemistry.orgias.ac.in

For instance, a common strategy is the palladium-catalyzed annulation of substituted anilines with alkynes. organic-chemistry.org A suitably substituted o-haloaniline or o-alkynylaniline can undergo intramolecular cyclization promoted by a palladium catalyst to form the indole ring. mdpi.com A synthesis of this compound could be envisioned through the palladium-catalyzed cyclization of a precursor like N-substituted-2-amino-3-bromophenylacetylene. The choice of ligands, such as bulky phosphines, is often crucial to prevent catalyst inhibition and facilitate the reaction. organic-chemistry.org

Table 2: General Scheme for Palladium-Catalyzed Indole Synthesis

| Reaction Type | Precursors | Catalyst System | Product |

|---|---|---|---|

| Intramolecular Annulation | N-substituted o-alkynylaniline | Pd(OAc)₂, Phosphine (B1218219) Ligand | Substituted 1H-indole |

| Tandem Coupling/Cyclization | o-haloaniline, Alkyne | PdCl₂(PPh₃)₂, CuI | Substituted 1H-indole |

C-H Activation Strategies for Functionalization

Direct C-H activation has emerged as a step-economical and efficient strategy for the functionalization of otherwise inert C-H bonds. rsc.orgnih.gov In indole chemistry, this approach has been particularly valuable for accessing substituted derivatives at positions that are challenging to functionalize through traditional electrophilic substitution, such as the C4 position. acs.orgnih.gov

These reactions often employ a directing group, temporarily installed on the indole nitrogen (N1) or at the C3 position, to guide a transition-metal catalyst (commonly palladium or rhodium) to a specific C-H bond. acs.orgnih.gov For example, a pivaloyl or tosyl group on the indole nitrogen can direct a palladium catalyst to functionalize the C4 position. nih.gov While direct C4-bromination of 2-methyl-1H-indole via this method is one possibility, another application is the functionalization of an already brominated indole. For example, a 7-bromo-1H-indole derivative has been successfully arylated at the C4 position using a palladium catalyst, demonstrating that C-H activation methods are compatible with halogenated substrates and can be used to build molecular complexity. acs.org

Protecting Group Strategies in this compound Synthesis

The indole NH group is acidic and nucleophilic, and the C3 position is highly susceptible to electrophilic attack. This inherent reactivity often necessitates the use of protecting groups to achieve selective functionalization at other positions of the indole ring. organic-chemistry.org In the context of synthesizing this compound or using it as an intermediate, protecting the indole nitrogen is a common and often crucial strategy. organic-chemistry.orgjocpr.com

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal. jocpr.com For reactions involving the indole nucleus, particularly those requiring strong bases or organometallic reagents, N-protection is essential to prevent deprotonation of the N-H bond and to direct substitution to specific carbon atoms. nih.gov

Common protecting groups for the indole nitrogen include:

Acyl groups (e.g., Acetyl): Acetyl (Ac) groups can be introduced to protect the indole nitrogen. For instance, commercial 4-bromoindole (B15604) can be acetylated to furnish 1-acetyl-4-bromoindole. nih.gov This protection strategy was employed to avoid harsh deprotection conditions, as the acetyl group can be easily removed under simple basic workup conditions. nih.gov

Sulfonyl groups (e.g., Tosyl, Phenylsulfonyl): Sulfonyl groups are robust and can direct metallation to the C2 position. However, their removal can sometimes require harsh conditions. cam.ac.uk

Carbamates (e.g., Boc, Cbz): tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are widely used protecting groups in organic synthesis. The Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by hydrogenolysis. The use of orthogonal protecting groups, such as Boc and Fmoc, allows for selective deprotection when multiple reactive sites are present in a molecule. organic-chemistry.org

Silyl groups (e.g., TBDMS): Silyl ethers like Tert-Butyldimethylsilyl (TBDMS) are also employed, offering orthogonality with other protecting groups as they can be cleaved under specific, mild conditions. jocpr.com

Table 1: Common Nitrogen Protecting Groups for Indole Synthesis

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Characteristics |

|---|---|---|---|---|

| Acetyl | Ac | Acetic anhydride (B1165640), Acetyl chloride | Basic hydrolysis (e.g., NaOH, K2CO3) | Easily introduced and removed; moderate stability. nih.gov |

| Tosyl (p-Toluenesulfonyl) | Ts | Tosyl chloride, Pyridine | Strong reducing agents (e.g., Na/NH3) or strong acid/base. | Robust, directing group for lithiation; harsh removal. nih.gov |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, DMAP | Acidic conditions (e.g., TFA, HCl) | Acid-labile; widely used in peptide synthesis. organic-chemistry.org |

| Benzyl (B1604629) | Bn | Benzyl bromide, NaH | Hydrogenolysis (e.g., H2, Pd/C) | Stable to many reagents; removed by reduction. jocpr.com |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF) | Stable to many non-fluoride conditions; mild removal. jocpr.com |

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to reduce environmental impact. bridgew.edu This involves using safer solvents, reducing waste, and employing energy-efficient methods. openmedicinalchemistryjournal.comtandfonline.com The synthesis of indole derivatives, including this compound, has benefited from these approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. tandfonline.commdpi.com This technique has been successfully applied to the synthesis of various indole derivatives. For example, a palladium-catalyzed intramolecular oxidative coupling to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives was optimized using microwave irradiation, resulting in excellent yields and high regioselectivity. unina.it Specifically, the synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate has been achieved via this method. unina.it Similarly, microwave-assisted one-pot, three-component coupling reactions have been developed for indole synthesis under Sonogashira conditions, showcasing the efficiency of this green technology. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. tandfonline.comshd-pub.org.rs Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net This method has been used for the synthesis of various heterocyclic compounds, often in aqueous media, which is considered the safest solvent. shd-pub.org.rsresearchgate.net For instance, ultrasound has been used to promote the synthesis of novel 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles. mdpi.com While a direct application to this compound is not explicitly detailed, the successful synthesis of related substituted indoles suggests its potential applicability. nih.gov

Solvent-Free and Catalyst-Free Conditions: One of the key goals of green chemistry is to minimize or eliminate the use of hazardous organic solvents. tandfonline.com Reactions conducted under solvent-free conditions, often with grinding of the reactants, can be highly efficient and environmentally benign. researchgate.nettandfonline.com The condensation of indoles with aldehydes to form bis(indolyl)methanes has been successfully carried out without any catalyst or solvent, sometimes just by grinding the reactants at room temperature. tandfonline.com This approach has been applied to 2-methylindole (B41428), indicating its feasibility for related structures. tandfonline.com

Use of Greener Solvents and Catalysts: When solvents are necessary, the use of environmentally friendly options like water or polyethylene (B3416737) glycol (PEG) is preferred. openmedicinalchemistryjournal.com Water has been used as a medium for the synthesis of indole derivatives, often in conjunction with catalysts that are effective in aqueous environments. openmedicinalchemistryjournal.comresearchgate.net Similarly, biodegradable organocatalysts and reusable solid acid catalysts are being employed to make synthetic processes more sustainable. openmedicinalchemistryjournal.comrsc.org For example, a bioglycerol-based carbon sulfonic acid catalyst has been used for the efficient synthesis of indolemethanes, including derivatives of 5-bromoindole (B119039) and 2-methylindole. nih.gov

Table 2: Comparison of Green Synthesis Methods for Indole Derivatives

| Method | Energy Source | Common Media | Key Advantages | Relevance to this compound |

|---|---|---|---|---|

| Microwave-Assisted | Microwaves | DMF, Ethanol, Solvent-free | Rapid heating, shorter reaction times, higher yields, enhanced selectivity. tandfonline.comunina.it | Demonstrated for bromo-2-methyl-indole carboxylates. unina.it |

| Ultrasound-Assisted | Ultrasound waves | Water, Ethanol, Solvent-free | Enhanced reaction rates, improved yields, milder conditions. tandfonline.comresearchgate.net | Applicable to substituted indoles; potential for this specific compound. mdpi.comnih.gov |

| Solvent-Free/Grinding | Mechanical energy | None | Eliminates solvent waste, simple procedure, high atom economy. researchgate.nettandfonline.com | Proven effective for 2-methylindole derivatives. tandfonline.com |

| Green Catalysts/Solvents | Conventional heating | Water, PEG, Ionic Liquids | Reduced toxicity, catalyst recyclability, lower environmental impact. openmedicinalchemistryjournal.comnih.gov | Feasible, with examples for bromo- and methyl-substituted indoles. nih.gov |

Chemical Reactivity and Derivatization of 4 Bromo 2 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indole (B1671886) scaffolds. masterorganicchemistry.com The indole ring is highly nucleophilic, and substitutions typically occur at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate. nih.gov However, in 4-Bromo-2-methyl-1H-indole, the C2 and C4 positions are already substituted, influencing the regioselectivity of subsequent reactions.

The reactivity of the this compound ring in electrophilic aromatic substitution is governed by the combined electronic and steric effects of the methyl and bromo substituents.

Methyl Group (C2): The methyl group is an electron-donating group, which activates the indole ring towards electrophilic attack. By increasing the electron density of the aromatic system, it makes the ring more nucleophilic. However, its position at C2 provides significant steric hindrance around the adjacent C3 position, which is typically the most reactive site in unsubstituted indoles.

Bromine Atom (C4): The bromine atom exerts a dual electronic effect. It is an electron-withdrawing group via the inductive effect, which deactivates the benzene (B151609) portion of the indole ring, making it less reactive towards electrophiles. Conversely, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.org In the context of the benzene ring of the indole, this would direct electrophiles to the C5 and C7 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effects | Steric Effects | Predicted Reactivity |

|---|---|---|---|

| C3 | Activated by indole N | Highly hindered by C2-Methyl | Low |

| C5 | Deactivated by C4-Br (inductive), Activated (ortho-directing) by C4-Br (resonance) | Accessible | Moderate |

| C6 | Deactivated by C4-Br (inductive) | Accessible | Moderate to Low |

| C7 | Deactivated by C4-Br (inductive), Activated (para-directing) by C4-Br (resonance) | Accessible | High |

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. harvard.edu The resulting aryllithium intermediate can then be quenched with various electrophiles. wikipedia.org

For this compound, a DoM strategy would typically require prior modification of the indole nitrogen (N1) to install a suitable DMG. Common DMGs include amides, carbamates, or sulfonyl groups. Once the N1 position is protected with a DMG, treatment with an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) would be expected to selectively deprotonate the C7 position, which is ortho to the DMG-bearing nitrogen atom. The bromine at C4 would remain untouched initially, as metal-halogen exchange is often slower than directed deprotonation, especially at low temperatures.

A plausible reaction sequence would be:

Protection of the indole nitrogen with a directing group (e.g., pivaloyl, tosyl).

Treatment with an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) at low temperature (-78 °C) to effect deprotonation at C7.

Quenching the resulting C7-lithiated intermediate with an electrophile (e.g., CO₂, I₂, TMSCl) to introduce a new substituent at the C7 position.

This approach offers a predictable and efficient route to C7-functionalized this compound derivatives, which would be difficult to access through classical electrophilic substitution reactions.

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the C4 position serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions allow for the substitution of the bromine atom with various organic fragments.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, enabling the synthesis of 4-aryl or 4-vinyl derivatives of 2-methyl-1H-indole.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. This provides a direct method for introducing alkenyl groups at the C4 position of the indole ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C4 position and a terminal alkyne. It is a reliable method for synthesizing 4-alkynyl-2-methyl-1H-indoles. Research on the closely related 4-bromo-1H-indole has demonstrated that it undergoes copper-free Sonogashira coupling at room temperature with various alkynes in high yield (up to 87%), showcasing the feasibility of this transformation on the 4-bromoindole (B15604) scaffold. rsc.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | 4-Aryl/Vinyl-indole | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Heck | Alkene | 4-Alkenyl-indole | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-indole | Pd catalyst, Cu(I) co-catalyst, Base |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, amides, or carbamates. It provides a powerful and general route to synthesize 4-amino-2-methyl-1H-indole derivatives, which are important substructures in medicinal chemistry. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a strong base.

Functionalization at the Indole Nitrogen (N1-Position)

The N-H proton of the indole ring is weakly acidic and can be readily removed by a base, allowing for functionalization at the N1-position. This derivatization is often a crucial first step in a multi-step synthesis to protect the N-H group, improve solubility, or introduce a directing group for subsequent reactions.

Common N-functionalization reactions include:

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) yields N-alkylated indoles. For example, 4-bromoindole can be methylated at the N1 position using dimethyl carbonate and potassium carbonate in DMF. chemicalbook.com

N-Arylation: The introduction of an aryl group at the indole nitrogen can be achieved through copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions with an aryl halide. nih.govacs.org

N-Acylation: Treatment with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base provides the corresponding N-acylindole. These groups can serve as protecting groups and can be removed under basic or acidic conditions. A chemoselective N-acylation of indoles using thioesters as the acyl source has also been developed. nih.gov

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonylindoles. The resulting sulfonyl groups are robust protecting groups and can also function as directing groups in metalation reactions.

These N-functionalization reactions significantly expand the synthetic utility of this compound, providing access to a vast library of derivatives for various applications.

Table 3: Common Reagents for N1-Position Functionalization of Indoles

| Functionalization Type | Reagent Class | Example Reagent | Base (Typical) |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | NaH, K₂CO₃ |

| Arylation | Aryl Halide | Iodobenzene (PhI) | K₃PO₄ (Cu-cat.), NaOtBu (Pd-cat.) |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Pyridine, Et₃N |

| Sulfonylation | Sulfonyl Chloride | Tosyl Chloride (TsCl) | NaH, Pyridine |

Alkylation and Acylation Reactions

The nitrogen atom of the indole ring can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for installing protecting groups or for modulating the electronic properties and biological activity of the indole scaffold.

N-Alkylation: The alkylation of the indole nitrogen typically proceeds by deprotonation with a suitable base, followed by reaction with an alkyl halide or another electrophilic alkylating agent. For instance, a common method for N-methylation of a similar substrate, 4-bromoindole, involves the use of dimethyl carbonate with potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. This reaction provides the N-methylated product in high yield.

N-Acylation: Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group that can be removed under specific conditions. This reaction is generally achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. More recent methods utilize thioesters as stable acyl sources, reacting with the indole in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. This approach offers high chemoselectivity for N-acylation over C-acylation.

| Reaction Type | Reagents and Conditions | Product Type | Substrate Example |

|---|---|---|---|

| N-Alkylation | Dimethyl carbonate, K₂CO₃, DMF, 140°C | N-Methylated Indole | 4-Bromoindole |

| N-Acylation | S-methyl butanethioate, Cs₂CO₃, xylene, 140°C | N-Acylated Indole | 3-Methyl-1H-indole |

Sulfonylation for N-Protection and Activation

Sulfonylation of the indole nitrogen is a key strategy for both protection and activation of the indole ring. The resulting N-sulfonyl group is a robust electron-withdrawing group that modifies the reactivity of the heterocycle. It decreases the nucleophilicity of the C3 position and facilitates reactions such as lithiation at the C2 position. The synthesis of 1H-Indole, 4-bromo-2-methyl-1-(phenylsulfonyl)- is a direct example of this transformation. This is typically achieved by reacting this compound with benzenesulfonyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an inert solvent.

Functionalization at the Methyl Group (C2-Position)

The methyl group at the C2 position of the indole ring is activated and can undergo various functionalization reactions.

Oxidation Reactions

The C2-methyl group can be oxidized to afford higher oxidation state functional groups, such as aldehydes (2-formylindoles) or carboxylic acids (indole-2-carboxylic acids). These products are valuable synthetic intermediates. A modern approach for the selective oxidation of 2-methylindoles to 2-formyl indoles involves the use of N-chlorosuccinimide (NCS) with water serving as the oxygen source. acs.org This method proceeds through chlorination, a nucleophilic substitution, and subsequent oxidation. acs.org More forceful oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group directly to a carboxylic acid. libretexts.org

Halogenation at the C2-Methyl Group

Halogenation of the C2-methyl group can be achieved under free-radical conditions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride promotes bromination at the benzylic-like methyl position. acs.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively produces a 2-(bromomethyl)indole derivative. masterorganicchemistry.com It is crucial to use radical conditions to favor side-chain halogenation over electrophilic substitution on the indole ring. acs.org

Reactions Involving the Pyrrole (B145914) Ring (C3-Position)

The C3 position of the indole nucleus is the most electron-rich and, therefore, the most common site for electrophilic substitution. quora.com

Classic electrophilic aromatic substitution reactions such as the Vilsmeier-Haack and Mannich reactions are highly effective for functionalizing the C3 position of indoles.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comjk-sci.comwikipedia.org The indole acts as the electron-rich arene, attacking the electrophilic Vilsmeier reagent to form an iminium ion intermediate, which is then hydrolyzed during workup to yield the 3-formylindole derivative. wikipedia.org

Mannich Reaction: This is a three-component reaction that installs an aminomethyl group at the C3 position. It involves the condensation of the indole, formaldehyde (B43269), and a primary or secondary amine (such as dimethylamine). wikipedia.orgdaum.net An electrophilic iminium ion is formed from formaldehyde and the amine, which is then attacked by the nucleophilic C3 position of the indole to give the "Mannich base". daum.netchemistrysteps.com Indole is a particularly active substrate for this transformation. daum.net

C3-Alkylation: Direct alkylation at the C3 position can also be achieved. For example, 4-bromoindole undergoes C3-alkylation with various α-heteroaryl-substituted methyl alcohols in the presence of cesium carbonate and an oxidant like oxone. chemrxiv.org

| Reaction Name | Typical Reagents | Functional Group Introduced at C3 |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | -CHO (Formyl) |

| Mannich | CH₂O, R₂NH (e.g., (CH₃)₂NH) | -CH₂NR₂ (Aminomethyl) |

| Alkylation | R-OH, Cs₂CO₃, Oxone® | -R (Alkyl) |

Metal-Mediated Transformations of this compound

The bromine atom at the C4 position is a key functional handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. ias.ac.in It is a highly versatile method for forming new carbon-carbon bonds, allowing for the synthesis of 4-aryl or 4-vinyl substituted 2-methylindoles.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the C4 position and a terminal alkyne. daum.netorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. daum.net This method is invaluable for synthesizing 4-alkynylindoles. A room-temperature, copper-free version has been developed for 4-bromo-1H-indole, achieving an 87% yield. chemistrysteps.com

Buchwald-Hartwig Amination: This cross-coupling reaction forms a carbon-nitrogen bond between the C4 position and a primary or secondary amine. jk-sci.comchemrxiv.org It utilizes a palladium catalyst with specialized phosphine ligands to facilitate the amination of the aryl bromide, leading to the synthesis of 4-aminoindole (B1269813) derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | 4-Aryl/Vinyl-2-methylindole |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R) | C(sp²)-C(sp) | 4-Alkynyl-2-methylindole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | 4-Amino-2-methylindole |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of individual atoms. For 4-Bromo-2-methyl-1H-indole, 1D (¹H and ¹³C) and 2D NMR techniques are employed for a comprehensive structural analysis.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their neighboring protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the N-H proton, the aromatic protons on the benzene (B151609) ring, the proton on the pyrrole (B145914) ring, and the methyl group protons.

N-H Proton: The proton attached to the nitrogen atom (H-1) typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 8.5 ppm. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

Aromatic Protons (H-5, H-6, H-7): The three protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. H-7, being adjacent to the electron-withdrawing bromine atom, would be expected at a certain chemical shift. H-5 and H-6 will also show distinct signals, typically as doublets or triplets, in the aromatic region (approximately δ 7.0-7.5 ppm).

Pyrrole Proton (H-3): The proton at the C-3 position of the indole (B1671886) ring is expected to appear as a singlet or a finely split signal, typically around δ 6.3 ppm, due to coupling with the methyl protons.

Methyl Protons (C-2-CH₃): The three protons of the methyl group at the C-2 position will give rise to a sharp singlet at a more upfield region, typically around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (H-1) | 8.0 - 8.5 | Broad Singlet |

| H-7 | ~7.4 | Doublet |

| H-5 | ~7.2 | Doublet |

| H-6 | ~7.0 | Triplet |

| H-3 | ~6.3 | Singlet |

| 2-CH₃ | ~2.4 | Singlet |

Note: The values in this table are predicted based on general principles of ¹H NMR spectroscopy and data for analogous indole derivatives. Actual experimental values may vary.

¹³C NMR Analysis of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Quaternary Carbons (C-2, C-3a, C-4, C-7a): The carbon atoms that are not directly bonded to any protons will appear as signals in the spectrum. The carbon bearing the bromine atom (C-4) is expected to have a chemical shift around δ 113-115 ppm. The other quaternary carbons of the indole ring system will also have characteristic shifts.

Aromatic and Pyrrole Carbons (C-3, C-5, C-6, C-7): The CH carbons of the aromatic and pyrrole rings will resonate in the region of approximately δ 100-140 ppm.

Methyl Carbon (C-2-CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, typically around δ 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~138 |

| C-3 | ~100 |

| C-3a | ~129 |

| C-4 | ~114 |

| C-5 | ~123 |

| C-6 | ~121 |

| C-7 | ~113 |

| C-7a | ~135 |

| 2-CH₃ | ~14 |

Note: The values in this table are predicted based on general principles of ¹³C NMR spectroscopy and data for analogous indole derivatives. Actual experimental values may vary.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignment of complex molecules by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the connectivity of the aromatic protons (H-5, H-6, and H-7) through cross-peaks.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, now often replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, shows correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the signals for C-3, C-5, C-6, C-7, and the methyl carbon by correlating them to their respective proton signals.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of a compound. For this compound (C₉H₈BrN), the expected exact mass of the molecular ion can be calculated.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z ([M]⁺ for ⁷⁹Br) | Calculated m/z ([M+2]⁺ for ⁸¹Br) |

| [C₉H₈⁷⁹BrN]⁺ | 208.9840 | - |

| [C₉H₈⁸¹BrN]⁺ | - | 210.9820 |

Note: These are calculated exact masses. Experimental values should be within a few parts per million (ppm) of these values.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments provides a fingerprint that can aid in structural elucidation. The fragmentation of indole derivatives often follows characteristic pathways. scirp.org

For this compound, the molecular ion is expected to be relatively stable. Common fragmentation pathways for indoles include the loss of small neutral molecules or radicals. A characteristic fragmentation for 2-methylindoles involves the expansion of the pyrrole ring to form a quinolinium-like ion. The loss of a hydrogen radical from the molecular ion to form an [M-H]⁺ ion is also a common feature. The bromine atom can also be lost as a radical, leading to a fragment at m/z 129.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 209/211 | [C₉H₈BrN]⁺ (Molecular Ion) |

| 208/210 | [C₉H₇BrN]⁺ ([M-H]⁺) |

| 129 | [C₉H₈N]⁺ ([M-Br]⁺) |

Note: The m/z values are nominal masses. The presence of bromine will result in isotopic doublets for fragments containing the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands that confirm the presence of its key structural features: the indole N-H bond, the aromatic ring system, the methyl group, and the carbon-bromine bond.

The spectrum can be analyzed by examining characteristic regions:

N-H Stretching: A distinct, relatively sharp absorption band is anticipated in the region of 3400-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. For the parent indole molecule, this peak is observed around 3406 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3022-3049 cm⁻¹ for indole). researchgate.net The aliphatic C-H stretching vibrations from the 2-methyl group are expected at slightly lower wavenumbers, generally in the 2850-2975 cm⁻¹ range. docbrown.info

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings give rise to several strong to medium intensity bands in the 1450-1620 cm⁻¹ region. researchgate.net These peaks confirm the presence of the core bicyclic aromatic structure.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule. docbrown.info This area includes C-H bending, C-C and C-N stretching, and ring deformation vibrations. Notably, the characteristic stretching vibration for the C-Br bond is expected to appear in the lower frequency end of this region, typically between 500 and 750 cm⁻¹. docbrown.info

The absence of strong absorptions in other regions, such as the carbonyl (C=O) region (~1700 cm⁻¹), further confirms the purity and identity of the compound.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2975 |

| Aromatic C=C | Stretching | 1450 - 1620 |

| C-Br | Stretching | 500 - 750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated system. The indole ring system is an excellent chromophore, and its UV-Vis spectrum is characterized by intense absorptions corresponding to π→π* electronic transitions. khanacademy.org The parent indole molecule typically displays two main absorption bands. rsc.orgnist.gov

The substitution pattern on the indole ring significantly influences the energy of these electronic transitions and, consequently, the position of the absorption maxima (λ_max). The introduction of a bromine atom at the 4-position and a methyl group at the 2-position modifies the electronic structure of the parent indole chromophore.

Effect of Substituents: Both the bromine atom and the methyl group act as auxochromes, which are groups that, when attached to a chromophore, alter the λ_max and the intensity of the absorption. The bromine atom, with its lone pairs of electrons, can participate in resonance with the indole π-system, typically leading to a bathochromic (red) shift of the absorption bands to longer wavelengths. Studies on 4-substituted indoles have shown that the 4-position is particularly sensitive to electronic effects, and substitution at this position can produce a notable red-shift in the absorption and emission spectra. nih.gov The electron-donating methyl group further contributes to this effect.

Electronic Transitions: The absorption spectrum of this compound is expected to arise from π→π* transitions within the conjugated bicyclic system. The lowest energy transition in indoles is often described as involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents that raise the energy of the HOMO or lower the energy of the LUMO will decrease the transition energy, resulting in absorption at a longer wavelength. nih.gov

For comparison, the biotransformation of indole can lead to products with maximum absorption wavelengths (λ_max) at 292 nm and 616 nm. researchgate.net While the latter peak is for the colored indigo (B80030) product, the former is in the expected UV range for an indole derivative. The specific λ_max values for this compound would require experimental measurement but are predicted to be shifted to longer wavelengths compared to unsubstituted indole.

Table 2: Electronic Transitions in Indole and Substituted Indoles

| Compound | Transition Type | Expected λ_max Region (nm) | Notes |

| Indole | π→π | ~270-290 | Exhibits two characteristic absorption bands. rsc.orgnist.gov |

| This compound | π→π | >290 | Expected bathochromic shift due to Br and CH₃ auxochromes. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. nih.gov While the specific crystal structure of this compound is not widely reported, analysis of closely related bromo-substituted indole derivatives provides significant insight into the expected solid-state characteristics.

Studies on compounds like 4-Bromo-1H-indole-2,3-dione and various 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole derivatives reveal several common structural motifs:

Planarity: The indole ring system itself is generally found to be essentially planar, a consequence of its aromaticity. nih.govresearchgate.net

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In N-H containing indoles, hydrogen bonding is a dominant feature. For instance, molecules of 4-Bromo-1H-indole-2,3-dione form dimers in the solid state through N—H···O hydrogen bonds. researchgate.net For this compound, N—H···π or N—H···Br interactions might be anticipated.

π–π Stacking: Aromatic systems frequently engage in π–π stacking interactions. In the crystal structure of 4-Bromo-1H-indole-2,3-dione, the planar molecules stack along a crystallographic axis with parallel slipped π–π interactions, characterized by an inter-planar distance of 3.3110 Å. researchgate.net

Halogen Interactions: The bromine atom can participate in specific intermolecular contacts. Short Br···O contacts (3.0430 Å) have been observed, and C—H···Br hydrogen bonds also contribute to stabilizing the crystal packing. nih.govresearchgate.net

These interactions collectively dictate the macroscopic properties of the crystalline material, including its melting point and solubility. The crystallographic data for a related compound, 4-Bromo-1H-indole-2,3-dione, illustrates these principles.

Table 3: Representative Crystallographic Data for 4-Bromo-1H-indole-2,3-dione

| Parameter | Value |

| Chemical Formula | C₈H₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3391 (6) |

| b (Å) | 14.1627 (6) |

| c (Å) | 4.2483 (2) |

| β (°) | 92.174 (2) |

| Volume (ų) | 741.56 (6) |

| Key Interactions | N—H···O hydrogen bonds, Br···O contacts, π–π stacking |

Data sourced from a study on 4-Bromo-1H-indole-2,3-dione. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Methyl 1h Indole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. For a molecule like 4-Bromo-2-methyl-1H-indole, DFT methods such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p), are commonly employed to balance computational cost and accuracy. nih.gov

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, calculations would identify the most stable conformation by minimizing the forces on each atom.

Table 1: Predicted Molecular Geometry Parameters for a Substituted Indole (B1671886) (Illustrative) Note: This table provides typical, illustrative values for a substituted indole scaffold based on general DFT calculations, not specific results for this compound.

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Length | C4-Br | ~1.90 Å |

| Bond Length | C2-CH₃ | ~1.51 Å |

| Bond Angle | C3-C2-N1 | ~110° |

| Bond Angle | C5-C4-Br | ~120° |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for a Bromo-Aromatic Compound Note: These values are representative for a bromo-substituted aromatic system and are for illustrative purposes only.

| Orbital | Energy (eV) | Description |

| HOMO | -6.88 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.47 eV | Lowest Unoccupied Molecular Orbital |

| Energy Gap | 5.41 eV | Indicator of Chemical Reactivity |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. youtube.com The map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow indicate regions of neutral or intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP map would likely show a region of negative potential (red) around the nitrogen atom and delocalized over the π-electron system of the pyrrole (B145914) ring, indicating its susceptibility to electrophilic attack. The hydrogen atom on the nitrogen would exhibit a positive potential (blue), highlighting its character as a hydrogen bond donor. The bromine atom would also influence the potential map due to its high electronegativity.

Quantum chemical calculations are widely used to predict various types of spectra, which can be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The theoretical shifts are typically calculated for the optimized geometry and then compared to experimental spectra. This process is crucial for assigning specific signals to the correct atoms within the molecule, especially for complex structures. nrel.govacs.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an Infrared (IR) spectrum. These calculated frequencies help in the assignment of vibrational modes, such as the N-H stretch, aromatic C-H stretches, and C-C bond vibrations within the indole ring. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For an indole derivative, these calculations would typically predict the π → π* transitions responsible for its characteristic UV absorbance. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. Unlike quantum calculations that focus on a static, minimum-energy state, MD simulations provide insights into the dynamic behavior of a system, such as conformational changes and intermolecular interactions in different environments (e.g., in solution). nih.gov

For this compound, an MD simulation could be used to study its behavior in an aqueous solution, revealing how water molecules arrange around it and form hydrogen bonds. acs.org Furthermore, if the molecule is being investigated as a potential drug, MD simulations are essential for understanding its interaction with a biological target, such as a protein's binding pocket. These simulations can calculate the stability of the molecule-protein complex and estimate the binding free energy, providing crucial information for drug design. espublisher.comtandfonline.com

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

In a QSAR study involving this compound, it would be part of a larger set of related indole derivatives. For each molecule, a set of "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges). A statistical model is then built to correlate these descriptors with the experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity). nih.govmdpi.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized indole derivatives and to guide the design of more potent compounds. Such studies have been successfully applied to various indole derivatives to develop potential inhibitors for targets in cancer and neurodegenerative diseases. researchgate.netmdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods, especially DFT, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. nih.gov

For the synthesis of this compound, computational studies could be used to compare different potential synthetic routes, such as variations of the Fischer, Bartoli, or other indole syntheses. These calculations can help rationalize why a particular reaction yields the observed products, explain regioselectivity, and identify the rate-determining step. acs.org For instance, studies on the copper-catalyzed synthesis of indoles have used DFT to map out the entire catalytic cycle, including substrate coordination, deprotonation, C-C bond formation, and catalyst regeneration, providing insights that are difficult to obtain through experimental means alone. nih.gov

Biological Activities and Mechanisms of Action of 4 Bromo 2 Methyl 1h Indole and Its Derivatives

General Overview of Indole (B1671886) Biological Activities

The indole nucleus is a fundamental component in many biologically active compounds, from the essential amino acid tryptophan to powerful alkaloids and modern pharmaceuticals. nih.gov Its unique structure allows it to mimic peptides and bind to various enzymes and receptors within the body, leading to a diverse range of therapeutic effects. mdpi.com Researchers have explored modifications to the indole ring, such as the addition of halogen atoms like bromine, to enhance potency and selectivity for specific biological targets. nih.govnih.gov

Indole derivatives are well-established as anti-inflammatory agents, with the most prominent example being the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). pkheartjournal.com The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the biosynthesis of prostaglandins—key mediators of inflammation. nih.gov

Research into brominated indoles, particularly those isolated from marine organisms, has revealed significant anti-inflammatory potential.

Mechanism of Action: Studies on simple brominated indoles, such as 6-bromoindole (B116670) and 6-bromoisatin (B21408), have shown they can inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophage and fibroblast cells. nih.govresearchgate.net This activity is linked to the inhibition of the translocation of the nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.govresearchgate.net

Structure-Activity Relationship: The position of the bromine atom on the indole ring has been found to significantly affect anti-inflammatory activity. In a study of brominated isatins, the inhibitory effect on inflammatory markers followed the order of 5-bromo > 6-bromo > 7-bromo, indicating that the substitution pattern is a key determinant of potency. nih.govresearchgate.net

Synthetic Derivatives: Synthetic derivatives of isatin (B1672199), including 5-bromo-isatin compounds, have been evaluated for in-vivo anti-inflammatory activity using the carrageenan-induced paw edema model. Certain 5-bromo derivatives were found to be potent anti-inflammatory agents, with efficacy comparable to the standard drug indomethacin. nih.gov

| Compound/Extract | Biological Target/Model | Observed Effect | Reference |

|---|---|---|---|

| Hypobranchial gland extract (from Dicathais orbita) | LPS-stimulated RAW264.7 macrophages | Inhibited NO production (IC50 = 30.8 µg/mL); Inhibited TNFα production (IC50 = 43.03 µg/mL) | nih.govresearchgate.net |

| 6-Bromoindole | LPS-stimulated RAW264.7 macrophages | Caused a 60.7% reduction in NF-κB translocation at 40 µg/mL | nih.govresearchgate.net |

| 6-Bromoisatin | LPS-stimulated RAW264.7 macrophages | Caused a 63.7% reduction in NF-κB translocation at 40 µg/mL | nih.govresearchgate.net |

| 2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide | Carrageenan-induced paw edema in rats | Showed 63% reduction of paw edema | nih.gov |

The indole ring system can act as a scavenger of free radicals, which contributes to the antioxidant properties observed in many of its derivatives. nih.gov Oxidative stress from free radicals is implicated in a wide range of diseases, making antioxidant capabilities a key area of pharmacological research. While some natural bromophenols are known to have antioxidant effects, specific studies on brominated indoles are less common. nih.govnih.govmdpi.com One study on 3-bromo-1-ethyl-1H-indole found that it had reduced total antioxidant activity compared to the standard, Trolox. benthamdirect.com

The indole scaffold is a common feature in compounds exhibiting potent activity against a wide spectrum of microbes, including bacteria and fungi. nih.gov The addition of a bromine atom can enhance these properties.

Antibacterial Activity: Quantitative structure-activity relationship (QSAR) studies have suggested that adding a bromo- substituent at the 4th or 5th position of the indole ring can enhance antibacterial activity. nih.gov For example, 4-bromoindole (B15604) has been identified as a potential lead molecule for developing novel antibacterial agents against Vibrio parahaemolyticus. nih.gov Furthermore, a series of ten 5-bromoindole-2-carboxamides were synthesized and showed high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds exhibiting greater potency than the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. researchgate.net

Antifungal Activity: A study investigating the biological properties of 3-bromo-1-ethyl-1H-indole reported that the compound showed moderate antimicrobial activity against Aspergillus niger and Phytophthora eryhtrospora. benthamdirect.com

Indole derivatives are among the most significant classes of compounds in cancer research, acting through diverse mechanisms to inhibit tumor growth. nih.gov These mechanisms include the disruption of microtubule polymerization, inhibition of protein kinases, and modulation of cell cycle proteins. nih.gov

Cytotoxic Activity: Brominated indole derivatives have also been explored for their anticancer potential. A study involving indolemethanes found that the compound 3,3′-((furan-2-yl)methylene)bis(5-bromo-1H-indole) was among a series of derivatives tested for cytotoxic activity against prostate, hepatocellular carcinoma, and melanoma cell lines. acs.org

Selective Toxicity: In another study, 3-bromo-1-ethyl-1H-indole was reported for the first time to demonstrate substantial and selective cytotoxicity against cancer cell lines. benthamdirect.com This compound also showed promising inhibitory effects on glutathione (B108866) S-transferase (GST) isozymes, which are often overexpressed in tumors and contribute to drug resistance. benthamdirect.com

BRD4 Inhibition: While not a bromo-derivative, a series of indole-2-one compounds were designed as inhibitors of Bromodomain protein 4 (BRD4), a key regulator of oncogenes like c-Myc. nih.gov One compound in this series exhibited excellent BRD4 inhibitory activity and potent anti-proliferation effects in colon cancer and leukemia cell lines. nih.gov

| Compound Class/Example | Target/Cell Line | Key Finding | Reference |

|---|---|---|---|

| Indole-2-one derivatives | BRD4 protein; HT-29 (colon) & HL-60 (leukemia) cells | Compound 12j showed potent BRD4 inhibition (IC50 = 19 nM for BD1) and antiproliferation (IC50 = 4.75 µM for HT-29). | nih.gov |

| 3-Bromo-1-ethyl-1H-indole (BEI) | Cancer cell lines; GST isozymes | Demonstrated substantial selective cytotoxicity and promising GST inhibition. | benthamdirect.com |

| Indolemethane derivatives (e.g., bis(5-bromo-1H-indole)) | DU145 (prostate), HepG2 (liver), B16 (melanoma) cells | Series of compounds showed good cytotoxicity against tested cancer cells. | acs.org |

The indole core is present in several antiviral drugs and is a key scaffold in the development of new agents targeting a variety of viruses. nih.gov Indole derivatives can inhibit viruses through multiple mechanisms, including blocking viral entry and fusion with host cells or inhibiting essential viral enzymes. mdpi.com

Broad-Spectrum Activity: The repurposed drug Arbidol (Umifenovir), an indole derivative, is a broad-spectrum antiviral that inhibits both RNA and DNA viruses by preventing membrane fusion. mdpi.com

Specific Viral Targets: Novel synthesized indolylthiosemicarbazides have shown notable activity against Coxsackie B4 virus, an RNA virus. nih.gov Other indole derivatives, such as tryptamine-containing compounds, have demonstrated potent activity against HIV-1, including drug-resistant variants. nih.gov An indole-containing anion derivative also showed complete inhibition of influenza A virus replication in vitro. nih.gov

The analgesic, or pain-relieving, properties of indole derivatives are often linked to their anti-inflammatory effects. pkheartjournal.com By inhibiting the production of prostaglandins, these compounds can reduce both inflammation and the associated pain.

In Vivo Studies: Various synthetic indole derivatives have been evaluated for analgesic activity in animal models. acs.orgresearchgate.netrsc.org For instance, a series of indole-chalcone hybrids were tested using hot-plate and tail-immersion tests, which measure response to thermal pain, and the acetic acid-induced writhing test, which assesses peripherally originated pain. acs.org Several of the tested compounds showed significant analgesic effects, with some exhibiting efficacy comparable to the standard drug dipyrone. acs.org Similarly, studies on isatin derivatives, including bromo-substituted variants, have also reported analgesic activities. pkheartjournal.com

Specific Biological Activities of 4-Bromo-2-methyl-1H-indole Derivatives

Derivatives of the this compound nucleus have been explored for several key biological activities, primarily focusing on their anti-inflammatory and potential neuroprotective roles. These activities are attributed to their specific interactions with key biological targets such as enzymes and receptors.